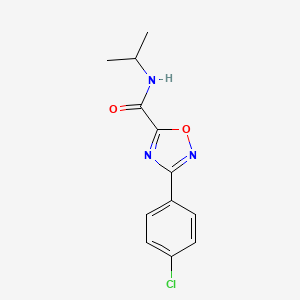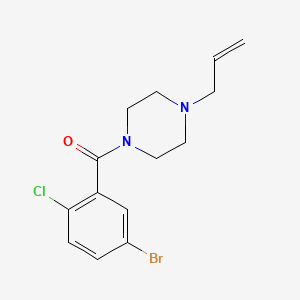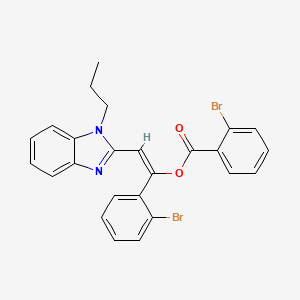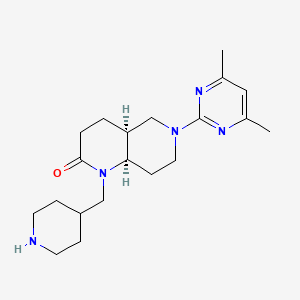![molecular formula C15H21NO2 B5397594 N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide, also known as O-2050, is a synthetic opioid analgesic drug that belongs to the cyclohexane-based family of synthetic opioids. It was first synthesized in the year 1970 by a team of researchers at the University of Oxford. The drug has been widely studied for its potential use in pain management and has shown promising results in scientific research studies.
作用機序
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The drug also has activity at the delta-opioid receptor and kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been shown to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been shown to have antitussive effects, which may be useful in the treatment of cough.
実験室実験の利点と制限
One of the advantages of using N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. The drug has been shown to have a lower potential for abuse compared to other opioids, which may make it a safer option for researchers. However, one limitation of using the drug in lab experiments is its potential for respiratory depression, which may require careful monitoring of animal subjects.
将来の方向性
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide. One area of research is the development of novel analogs of the drug with improved selectivity and potency. Another area of research is the investigation of the drug's potential use in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to fully understand the drug's mechanism of action and its potential for abuse.
In conclusion, N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is a synthetic opioid analgesic drug that has shown promising results in scientific research studies. The drug has been extensively studied for its potential use in pain management and has also been investigated for its potential use in the treatment of opioid addiction. While the drug has several advantages for lab experiments, such as its potency and selectivity, careful monitoring is required due to its potential for respiratory depression. There are several future directions for the study of the drug, including the development of novel analogs and investigation of its potential use in the treatment of other conditions.
合成法
The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves the reaction of cyclopentanone with ethyl magnesium bromide, followed by the reaction of the resulting product with 3-methoxyphenylacetic acid. The final product is obtained by the reaction of the resulting intermediate with ammonia gas.
科学的研究の応用
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The drug has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse compared to other opioids.
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(13-8-5-9-14(10-13)18-2)16-15(17)12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOATNUCXVMNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5397535.png)

![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5397554.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5397557.png)
![N-(2-hydroxyethyl)-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5397565.png)

![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5397584.png)
![1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)

![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)